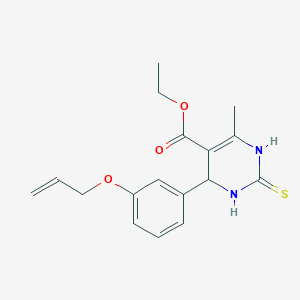![molecular formula C24H31NO8 B4042892 2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4042892.png)
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Overview
Description
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring substituted with various functional groups. This compound is notable for its unique structure, which includes both aliphatic and aromatic ethers, as well as a tertiary amine. The presence of oxalic acid as a counterion adds to its chemical complexity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine typically involves multiple steps, starting with the preparation of the morpholine ring. The key steps include:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The 2,6-dimethyl substitution on the morpholine ring can be achieved through alkylation reactions using appropriate alkyl halides.
Ether Formation: The introduction of the 2-[2-(3-phenoxyphenoxy)ethoxy]ethyl group involves etherification reactions. This can be done by reacting the morpholine derivative with 3-phenoxyphenol and ethylene oxide under basic conditions.
Oxalic Acid Addition: Finally, the oxalic acid is introduced to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate biological pathways. The presence of the morpholine ring and ether linkages plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: Lacks the complex ether substitutions, making it less versatile in chemical reactions.
3-Phenoxyphenol: Contains the phenoxy groups but lacks the morpholine ring, limiting its biological applications.
Ethylene Oxide: A simple ether compound used in the synthesis of more complex molecules.
Uniqueness
2,6-Dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine is unique due to its combination of a morpholine ring with multiple ether linkages and aromatic groups. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical and biological applications.
Properties
IUPAC Name |
2,6-dimethyl-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4.C2H2O4/c1-18-16-23(17-19(2)26-18)11-12-24-13-14-25-21-9-6-10-22(15-21)27-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-10,15,18-19H,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXHWXNSJZVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042815.png)
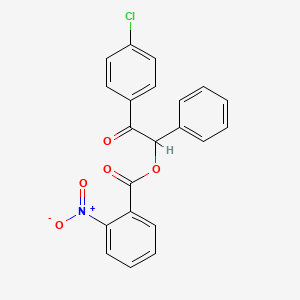
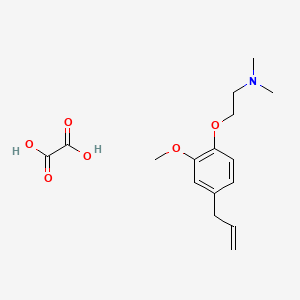
![(4E)-4-[[4-[2-(2-chlorophenoxy)ethoxy]phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B4042846.png)
![(3-cyclohexen-1-ylmethyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B4042853.png)
![8-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4042859.png)
![N-[4-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B4042873.png)
![N-benzyl-2-[2-(4-fluorophenoxy)ethoxy]-N-methylethanamine oxalate](/img/structure/B4042878.png)
![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]piperidine](/img/structure/B4042885.png)
![[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzenesulfonate](/img/structure/B4042897.png)
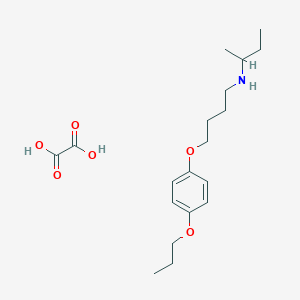
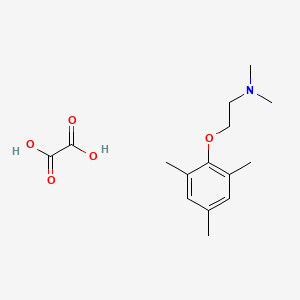
![2,6-Dimethyl-4-[4-(4-methyl-2-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042911.png)
